molecular formula C9H9NO6 B14903755 2,5-Dimethoxy-4-nitrobenzoic acid

2,5-Dimethoxy-4-nitrobenzoic acid

Cat. No.: B14903755
M. Wt: 227.17 g/mol
InChI Key: PJXARYLSADDODM-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO6. It is a nitroaromatic compound characterized by the presence of two methoxy groups and a nitro group attached to a benzoic acid core. This compound is known for its yellow crystalline appearance and is insoluble in water but soluble in organic solvents like DMSO and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-nitrobenzoic acid typically involves the nitration of 3,4-dimethoxybenzaldehyde. The reaction medium consists of water and methanol, with acetic acid and hydrogen peroxide as reagents. Sodium chlorite is added to the mixture, and the reaction is monitored at around 50°C. After completion, sodium bisulfite is used to quench the reaction, and the product is precipitated using sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-nitrobenzoic acid involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. The methoxy groups enhance its solubility in organic solvents, facilitating its uptake and distribution within biological systems .

Comparison with Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzoic acid
  • 3,4-Dimethoxy-6-nitrobenzoic acid
  • 2-Nitro-4,5-dimethoxybenzoic acid

Comparison: 2,5-Dimethoxy-4-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and solubility. Compared to similar compounds, it exhibits distinct chemical behavior in substitution and reduction reactions, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

2,5-dimethoxy-4-nitrobenzoic acid

InChI

InChI=1S/C9H9NO6/c1-15-7-4-6(10(13)14)8(16-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

PJXARYLSADDODM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-]

Origin of Product

United States

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